CID 78062631
Description
CID 78062631 is a chemical compound identified in a study focusing on the characterization of Citrus essential oil (CIEO) . The compound was isolated using vacuum distillation, with its presence confirmed in specific fractions via GC-MS analysis (Figure 1C, 1D) . The mass spectrum and structural elucidation (Figure 1A, 1B) suggest a terpenoid or oxygenated derivative, common in essential oils.
Properties
Molecular Formula |
C7H6AsNO |
|---|---|
Molecular Weight |
195.05 g/mol |
InChI |
InChI=1S/C7H6AsNO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10) |
InChI Key |
FHRWWHNXPSBUQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[As] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062631 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Chemical Reactions Analysis Framework
To analyze reactions involving a compound, the following steps are typically employed:
1.1 Reaction Type Identification
Reactions are categorized based on functional groups and mechanisms (e.g., nucleophilic substitution, oxidation).
1.2 Experimental Data Collection
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Synthesis : Reaction conditions, catalysts, and yields (e.g., lithium bromide-catalyzed Biginelli reaction in ).
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Characterization : Techniques like NMR, IR, or X-ray crystallography (e.g., hydrogen bonding in ).
1.3 Computational Modeling
Software tools predict reaction pathways and thermodynamics (e.g., electrochemical reaction optimization in ).
Example: Reactions of Analogous Compounds
While CID 78062631 is unavailable, insights can be drawn from related compounds in the search results:
Electrochemical Reactions
From , electrochemistry enhances reactions via electrode interfaces.
Advantages :
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Renewable energy integration.
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Control over reaction pathways.
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Improved efficiency (e.g., pharmaceutical synthesis).
Limitations and Recommendations
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CID Verification : Confirm the identifier using PubChem or CAS Registry.
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Literature Gaps : If this compound is novel, consult patent databases or recent publications.
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Experimental Design : For unknown compounds, prioritize standardized reaction protocols (e.g., Biginelli ) and characterization methods.
This framework highlights methodologies applicable to chemical reaction analysis. For this compound, direct data is absent, but analogous examples provide actionable insights. Further investigation into compound-specific literature or databases is recommended.
Scientific Research Applications
CID 78062631 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of CID 78062631 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in PubChem
CID 78062631 can be contextualized alongside compounds with overlapping structural motifs or isolation methods. Key comparisons include:
(a) Taurocholic Acid (CID 6675)
- Structure : A bile acid conjugate with a steroid backbone and taurine moiety .

- Function : Facilitates lipid emulsification in the digestive system.
- Comparison : Unlike this compound, taurocholic acid is a high-molecular-weight (515.7 g/mol) amphipathic molecule with distinct biological roles. However, both compounds are isolated via chromatographic techniques, emphasizing shared analytical workflows .
(b) Betulin (CID 72326)
- Structure: A lupane-type triterpenoid with hydroxyl groups .
- Function : Exhibits antiviral and anti-inflammatory properties.
- Comparison: Betulin’s pentacyclic scaffold contrasts with this compound’s likely monoterpenoid structure. Both, however, are natural products isolated from plant sources (birch bark vs. Citrus essential oil) .
(c) Oscillatoxin D (CID 101283546)
Functional Analogues in Drug Discovery
This compound may share applications with inhibitors or substrates in pharmacological studies:
(a) Ginkgolic Acid 17:1 (CID 5469634)
- Role : Inhibits bacterial growth and enzyme activity .
- Comparison: Both compounds are lipophilic, but ginkgolic acid’s alkylphenol structure differs from this compound’s terpenoid features.
(b) Irbesartan (CID 3749)
Tabulated Comparison of Key Properties
*Molecular weights for this compound and oscillatoxin D inferred from chromatographic behavior or related analogues.
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


